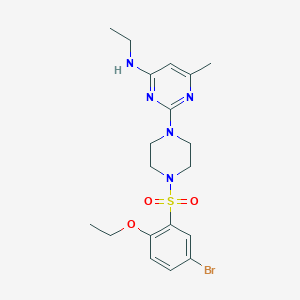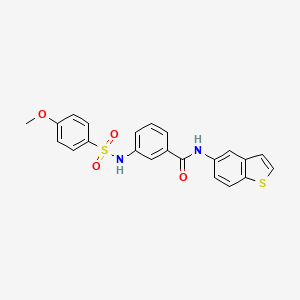![molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7](/img/structure/B2623466.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine is a chemical compound with the molecular formula C17H27N3O. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
- Specifically, α1-ARs are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
- Activation or blockade of α1-ARs is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more .
Target of Action
生化学分析
Biochemical Properties
The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine has shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with these receptors can influence various biochemical reactions.
Cellular Effects
The primary function of alpha1-adrenergic receptors, which this compound interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound can potentially influence these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to the activation or blockade of these receptors, influencing various cellular and molecular processes.
準備方法
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with cyclohexanone under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
科学的研究の応用
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
類似化合物との比較
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine is similar to other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil . it is unique in its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and development. Similar compounds include:
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFVEMFMCOMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2623388.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2623389.png)
![2-{1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2623393.png)









